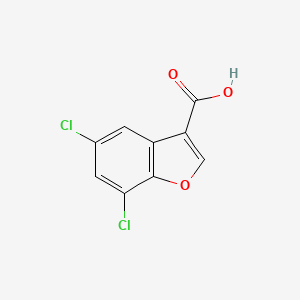

5,7-Dichloro-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5,7-dichloro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O3/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVRMSKRNHDZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CO2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 5,7-dichloro-1-benzofuran-3-carboxylic acid typically involves:

- Starting materials: Benzofuran derivatives such as 4-bromo-2-hydroxybenzaldehyde or related halogenated aromatic compounds.

- Key transformations: Introduction of chlorine atoms at positions 5 and 7, construction of the benzofuran ring system, and installation of the carboxylic acid group at position 3.

- Reaction types: Halogenation, cyclization, oxidation, and hydrolysis steps are commonly involved.

This compound's aromatic and halogenated structure offers stability while allowing further chemical modifications, such as nucleophilic substitutions to form amides or thioethers.

Specific Synthetic Routes and Process Details

Synthesis from 4-Bromo-2-hydroxybenzaldehyde

A recent improved synthetic process reported involves the following:

- Step 1: Starting from 4-bromo-2-hydroxybenzaldehyde, halogenation and ring closure reactions are performed to form the benzofuran core with chlorine atoms at the 5 and 7 positions.

- Step 2: Introduction of the carboxylic acid group at position 3 via oxidation or carboxylation.

- Yield: The process achieves yields around 78-80% for key intermediates related to this compound derivatives.

- Advantages: Avoids harsh reaction conditions found in earlier methods, improving efficiency and scalability.

This route has been optimized for the synthesis of intermediates used in lifitegrast production, demonstrating high purity and yield.

Alternative Processes and Patented Methods

Several patents disclose processes related to the preparation of this compound or its derivatives:

- WO2019043724A1 describes processes for preparing benzofuran derivatives with 5,7-dichloro substitutions, focusing on crystalline polymorphs and improved synthesis steps to enhance product quality and yield.

- US8080562B2 and US8378105B2 outline synthetic schemes involving halogenation, amidation, and purification steps to obtain high-purity compounds with controlled impurity profiles, suitable for pharmaceutical applications.

- These processes emphasize controlling racemization and dimer impurities, simplifying the synthesis, and making it suitable for commercial-scale production.

Solvent and Reaction Condition Considerations

The choice of solvents and reaction conditions is critical for optimizing yield and purity:

| Solvent Type | Examples | Role in Synthesis |

|---|---|---|

| Hydrocarbon solvents | n-Pentane, n-Hexane, Cyclohexane, Toluene | Used for extraction, crystallization, and reaction media |

| Ether solvents | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Facilitate nucleophilic substitutions and ring closures |

| Ester solvents | Ethyl acetate, Methyl acetate | Used for recrystallization and purification |

| Polar aprotic solvents | Dimethylformamide (DMF), N-Methylpyrrolidone (NMP) | Enhance reaction rates in substitution and coupling steps |

| Chlorinated solvents | Dichloromethane, Chloroform | Employed in halogenation and extraction processes |

Optimizing solvent choice helps control impurities and improve crystalline form quality.

Process Improvements and Research Findings

- Impurity Control: Newer processes focus on minimizing dimer formation and racemization, which were issues in earlier methods, thus improving the chemical and enantiomeric purity of the product.

- Crystalline Polymorphs: Identification and control of different crystalline forms (form-M, form-S, form-N, form-L) of the compound improve formulation characteristics and stability.

- Yield Enhancement: The improved synthetic routes have increased overall yields from approximately 66% to near 79% for related intermediates, demonstrating better efficiency and scalability.

- Safety and Economy: The processes are designed to be safer and more economical, suitable for large-scale pharmaceutical manufacturing.

Summary Table of Preparation Methods

Chemical Reactions Analysis

5,7-Dichloro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Converts to quinone derivatives.

- Reduction : The carboxylic acid can be reduced to an alcohol.

- Substitution Reactions : Chlorine atoms can be replaced with other functional groups using nucleophiles.

Chemistry

5,7-Dichloro-1-benzofuran-3-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with potential applications in different chemical processes.

Biology

The compound has been studied for its potential in enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. This makes it a candidate for research into drug design and development.

Medicine

Research indicates that this compound may possess antimicrobial and anticancer properties. Preliminary studies have shown:

- Antimicrobial Activity : Effective against certain Gram-positive bacteria and fungi.

- Anticancer Potential : Investigated for its ability to inhibit cancer cell growth through various mechanisms.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties tailored for various applications, including pharmaceuticals and agrochemicals.

Antimicrobial Activity Study

A study published in Molecules evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. The findings indicated that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .

Mechanism of Action

The mechanism of action of 5,7-dichloro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Effects: Halogens and Functional Groups

The chlorine atoms in 5,7-Dichloro-1-benzofuran-3-carboxylic acid distinguish it from other halogenated benzofurans. For example:

- 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (): This compound contains a fluorine atom on the phenyl ring and an amide group instead of a carboxylic acid. Fluorine’s electronegativity may enhance binding affinity in target proteins, while the amide group improves metabolic stability compared to carboxylic acids .

- Its rapid clearance and low excretion in preclinical models highlight how carboxylic acid groups can influence pharmacokinetics, suggesting similar considerations for this compound .

Table 1: Substituent Comparison

| Compound | Core Structure | Substituents | Functional Group | Notable Properties |

|---|---|---|---|---|

| This compound | Benzofuran | Cl (5,7) | Carboxylic acid (3) | High electronegativity, acidic |

| 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide | Dihydroisobenzofuran | F (4-phenyl), dimethylaminopropyl | Amide (5) | Metabolic stability |

| ACBC | Cyclobutane | None | Carboxylic acid | Rapid clearance, tumor uptake |

Pharmacological and Regulatory Considerations

- Tumor Imaging Potential: ACBC’s preferential incorporation into tumors and low toxicity () suggests that carboxylic acid-containing compounds may be viable for imaging. The dichloro-substituted benzofuran could offer enhanced target specificity due to increased lipophilicity and steric effects compared to non-halogenated analogs .

- Dissolution and Labeling : emphasizes regulatory requirements for dissolution testing of dihydroisobenzofuran derivatives. For this compound, similar rigorous testing may apply, particularly due to its low solubility (predicted from chlorine substituents) .

Biological Activity

5,7-Dichloro-1-benzofuran-3-carboxylic acid is a halogenated benzofuran derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of chlorine atoms at the 5 and 7 positions of the benzofuran core and a carboxylic acid group at the 3 position, suggests various pharmacological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.03 g/mol. The presence of chlorine atoms significantly alters the compound's lipophilicity and electronic properties, which may enhance its interactions with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the structure-activity relationship (SAR) of various benzofuran derivatives, demonstrating that halogen substitutions can enhance cytotoxicity against cancer cell lines. Specifically, compounds with chlorine substitutions showed increased binding affinity to target proteins involved in cancer progression .

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | TBD | Inhibition of AKT signaling pathway |

| MCC1019 | A549 | 16.4 | Inactivation of PLK1 signaling |

| Compound 7a | EAC (Carcinoma) | TBD | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial potential of halogenated benzofurans has also been explored. In vitro studies have shown that these compounds possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungal strains .

Table 2: Antimicrobial Activity Overview

| Microorganism Tested | MIC (mg/mL) | Compound Tested |

|---|---|---|

| E. coli | 0.0195 | This compound |

| S. aureus | TBD | TBD |

| C. albicans | TBD | TBD |

Case Studies

- In Vitro Testing Against Lung Cancer Cells : A study evaluated the efficacy of several benzofuran derivatives against A549 lung adenocarcinoma cells. The results indicated that modifications at the halogen positions significantly influenced cytotoxicity and apoptotic pathways .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of halogenated benzofurans, revealing that compounds like this compound exhibited potent activity against E. coli and S. aureus with low MIC values .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-Dichloro-1-benzofuran-3-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A common approach involves halogenation of a benzofuran precursor. For example, bromination of 2-furancarboxylic acid derivatives using halogenating agents (e.g., Br₂ in CCl₄ at 45–50°C) can be adapted for chlorination . Key intermediates should be characterized via melting point analysis (e.g., mp 79–81°C for sulfonyl chloride derivatives) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm regioselectivity and purity. Molecular weight verification via mass spectrometry (e.g., MW 258.06 for dichlorinated analogs) is critical .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns on the benzofuran core (e.g., chlorine positions at C5 and C7).

- IR Spectroscopy : To identify carboxylic acid (–COOH) and aromatic C–Cl stretches .

- Mass Spectrometry : For molecular ion peak validation (e.g., ESI-MS to confirm MW 247.02 g/mol).

Cross-referencing with analogous compounds (e.g., 5-bromo-7-methoxy derivatives) ensures accuracy .

Q. How should researchers handle and dispose of waste generated during synthesis?

- Methodological Answer : Hazardous byproducts (e.g., halogenated solvents) must be segregated and stored in labeled containers. Collaborate with certified waste management services for incineration or neutralization, adhering to protocols for chlorinated organics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature Control : Maintain 45–50°C during halogenation to minimize side reactions .

- Catalysts : Lewis acids (e.g., FeCl₃) could improve chlorination efficiency.

- Purification : Recrystallization from boiling water or ethanol-water mixtures enhances purity . Monitor yield using HPLC with UV detection (λ = 254 nm) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to resolve ambiguities in substitution patterns.

- Comparative Analysis : Reference spectral databases for structurally similar compounds (e.g., 7-chloro-3-methylbenzofuran-2-carboxylic acid) .

- Reproducibility : Replicate syntheses under controlled conditions to isolate experimental vs. instrumental variability .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison to ascorbic acid) .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with selective toxicity analysis .

- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and observed molecular weights?

- Methodological Answer :

- Isotopic Pattern Analysis : Chlorine (³⁵Cl/³⁷Cl) contributes to distinct isotopic clusters in mass spectra. Use high-resolution MS (HRMS) to differentiate between isotopic peaks and impurities .

- Elemental Analysis : Validate %C, %H, and %Cl against theoretical values (e.g., C₁₀H₅Cl₂NO₃: C 46.54%, H 1.95%, Cl 27.46%) .

Bioactivity Evaluation Table

| Assay Type | Protocol Example | Key Metrics | Reference Compound Data |

|---|---|---|---|

| Antioxidant (DPPH) | Incubate with 0.1 mM DPPH in ethanol | IC₅₀ (µM) | Compound A: IC₅₀ = 12.5 µM |

| Cytotoxicity (MTT) | 24-h exposure to 10–100 µM compound | % Viability at 50 µM | Compound B: 15% viability |

| COX-2 Inhibition | ELISA for PGE₂ production in LPS-induced macrophages | % Inhibition at 10 µM | Target Compound: 65% inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.